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Compound of Interest

(6-Bromopyridin-2-
Compound Name:
yl)methanamine hydrochloride

Cat. No.: B591774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 914947-26-5). Due to the limited
availability of publicly accessible, experimentally-derived spectra for this specific salt, this
document combines data from commercial suppliers, spectral predictions, and analysis of the
free base, (6-Bromopyridin-2-yl)methanamine, to offer a detailed characterization. This guide is
intended to support research and development activities by providing key structural data and
analytical methodologies.

Chemical Structure and Properties
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Property Value

) (6-Bromopyridin-2-yl)methanamine
Chemical Name

hydrochloride
CAS Number 914947-26-5
Molecular Formula CeHsBrCIN:z
Molecular Weight 223.50 g/mol [1]
Canonical SMILES C1=CC(=NC(=C1)Br)CN.CI[2]
InChl Key BUAPFSNXCMLJJP-UHFFFAOYSA-N[2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR data for (6-Bromopyridin-2-yl)methanamine hydrochloride in a common
solvent such as DMSO-de suggests the following chemical shifts. The protonation of the
primary amine to form the hydrochloride salt is expected to cause a downfield shift of the
aminomethyl protons and the adjacent pyridyl protons.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment
~8.5-8.2 brs -NHs*
~79-7.7 t H-4 (pyridyl)
~76-7.4 d H-3 (pyridyl)
~75-7.3 d H-5 (pyridyl)
~4.2-4.0 S -CHz-

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (ppm) Assighment
~155 - 153 C-2 (pyridyl)
~142 - 140 C-6 (pyridyl)
~141 - 139 C-4 (pyridyl)
~128 - 126 C-5 (pyridyl)
~123-121 C-3 (pyridyl)
~45 - 43 -CH2-

Infrared (IR) Spectroscopy

The IR spectrum of (6-Bromopyridin-2-yl)methanamine hydrochloride is expected to exhibit
characteristic absorption bands for the ammonium salt and the bromopyridine ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~12) Intensity Assignment

N-H stretching (ammonium
3400 - 3200 Strong, Broad

salt)
3100 - 3000 Medium C-H stretching (aromatic)
2900 - 2800 Medium C-H stretching (aliphatic)
1610 - 1590 Medium N-H bending (ammonium salt)

C=N, C=C stretching (pyridine
1580 - 1560 Strong ]

ring)
1470 - 1430 Strong C=C stretching (pyridine ring)
~1100 Medium C-N stretching
~600 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
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Mass spectrometry of the free base, (6-Bromopyridin-2-yl)methanamine, is expected to show a
characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine
atom (7°Br and 8!Br in an approximate 1:1 ratio). The hydrochloride salt itself is not typically
observed in the mass spectrum under standard conditions, as the HCl is lost upon ionization.

Table 4: Expected Mass Spectrometry Data for the Free Base

m/z Interpretation

[M]*, Molecular ion peak corresponding to

187/189
CesH77°BrN2 and CsH781BrN2
107 [M - Br]*, Loss of bromine radical
92 [M - CHzNH: - Br]*, Fragmentation of the

pyridine ring

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of (6-Bromopyridin-2-yl)methanamine hydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or D20) in

a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:

¢ Instrument: 400 MHz or higher field NMR spectrometer.

e 1HNMR:

o Pulse Program: Standard single-pulse experiment.
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o Spectral Width: Typically 0-12 ppm.
o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-5 seconds.

e 13C NMR:
o Pulse Program: Proton-decoupled experiment.
o Spectral Width: Typically 0-200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of (6-Bromopyridin-2-yl)methanamine hydrochloride with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.
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e Number of Scans: 16-32.

¢ A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry

Sample Preparation:

» Prepare a dilute solution of the sample (as the free base, if necessary, by neutralization) in a
suitable volatile solvent such as methanol or acetonitrile (typically 1 mg/mL).

Data Acquisition (Electrospray lonization - ESI):

Instrument: A mass spectrometer equipped with an ESI source.
 lonization Mode: Positive ion mode is typically used for amines.

e Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

» Capillary Voltage: Typically 3-5 kV.
e Nebulizing Gas: Nitrogen, at a flow rate optimized for the instrument.

e Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like (6-Bromopyridin-2-yl)methanamine hydrochloride.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (6-Bromopyridin-2-
yl)methanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b591774#spectroscopic-data-for-6-
bromopyridin-2-yl-methanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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